2-Methoxy-6-methylpyridine
Overview
Description
2-Methoxy-6-methylpyridine is an organic compound with the molecular formula C₇H₉NO. It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position and a methyl group at the sixth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
It is known to be used as a pharmaceutical intermediate , implying that it may interact with various biological targets depending on the specific drug it is incorporated into.
Mode of Action
It has been used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this context, it may interact with its targets through the formation of new carbon-carbon bonds.
Result of Action
In a study, 2-Methoxy-6-methylpyridine was found to have a higher dissolubility for cholesterol and pigmented gallstones compared to methyl-tertiary butyl ether (MTBE), a clinical topical agent for gallstone dissolution . This suggests that the compound could have potential applications in the treatment of gallstones.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of the Suzuki–Miyaura cross-coupling reaction, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-Methoxy-6-methylpyridine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential use as a pharmaceutical intermediate . The interactions of this compound with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target proteins.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been studied for its role in dissolving gallstones, where it affects the cellular processes involved in cholesterol metabolism . This compound can modulate the expression of genes related to lipid metabolism, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, in the dissolution of gallstones, this compound interacts with cholesterol molecules, facilitating their breakdown and removal . This interaction is mediated by the compound’s ability to disrupt the hydrogen bonding network within the cholesterol crystal lattice.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound resulted in sustained modulation of metabolic pathways involved in lipid metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be effective in modulating metabolic pathways without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cholesterol esterases, facilitating the breakdown of cholesterol esters into free cholesterol . This interaction can influence metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The efficient transport of this compound is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is known to accumulate in lipid-rich regions of the cell, such as the endoplasmic reticulum and lipid droplets . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments, enhancing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylpyridine can be synthesized through several methods. One common approach involves the methylation of 2-hydroxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process typically uses a packed column with a catalyst like Raney nickel and a low boiling point alcohol such as 1-propanol .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-methoxy-6-methylpiperidine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-Methoxy-6-methylpiperidine.
Substitution: Nitro- and halogen-substituted pyridines.
Scientific Research Applications
2-Methoxy-6-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.
6-Methylpyridine: Lacks the methoxy group at the second position, leading to variations in its chemical behavior.
2-Methylpyridine: Lacks the methoxy group, which significantly alters its reactivity and applications.
Uniqueness: 2-Methoxy-6-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
2-methoxy-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMNZMOEBDPZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415945 | |
Record name | 2-Methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-03-4 | |
Record name | 2-Methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-methoxy-6-methylpyridine in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its structure allows for selective functionalization, enabling the introduction of various electrophiles. For instance, researchers achieved selective bromination at the 5-position, yielding 5-bromo-2-methoxy-6-methylpyridine. This brominated derivative can then undergo further transformations like deprotonation or lithium-bromine exchange to incorporate other desired functional groups. [, ]
Q2: How does the structure of this compound influence its reactivity in photochemical reactions?
A2: The presence of both a pyridine ring and a methoxy group in this compound significantly impacts its photochemical behavior. Research shows it participates in unique [2+2] photocycloaddition reactions with furan and 1-cyanonaphthalene. [, ] The specific regioselectivity observed in these reactions, forming either cage-like adducts or tricyclic compounds, highlights the influence of the substituents and their electronic effects on the reaction pathway.
Q3: What computational chemistry methods have been employed to study this compound?
A3: Researchers have utilized a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the molecular structure and vibrational spectra of this compound. [] These studies employed various basis sets, including 6-311+G(d,p) and 6-311++G(d,p), to optimize geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO). The results provide valuable insights into the electronic structure and spectral properties of this compound.
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: Researchers employ a combination of spectroscopic methods for comprehensive characterization. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are commonly utilized to analyze the vibrational modes of this compound. [] These techniques provide information about functional groups and molecular vibrations. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, helps elucidate the compound's structure and connectivity. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.